molecular formula C17H25NO3 B7631785 4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol

4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol

Cat. No. B7631785
M. Wt: 291.4 g/mol
InChI Key: HJDANOGEVABNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol, also known as N-[(3R)-1-oxo-3-phenylpropan-2-yl]-4-[(4-piperidin-1-ylmethoxy)phenyl]methanesulfonamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a selective inhibitor of the dopamine D4 receptor, which is a subtype of the dopamine receptor that is involved in the regulation of mood, cognition, and behavior.

Scientific Research Applications

4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is a selective inhibitor of the dopamine D4 receptor, which is a subtype of the dopamine receptor that is involved in the regulation of mood, cognition, and behavior. Therefore, this compound has been used to study the role of the dopamine D4 receptor in various physiological and pathological processes, such as addiction, depression, and schizophrenia.

Mechanism of Action

The mechanism of action of 4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol involves the inhibition of the dopamine D4 receptor. This compound binds to the dopamine D4 receptor and prevents the binding of dopamine, which is the natural ligand of this receptor. By inhibiting the dopamine D4 receptor, this compound can modulate the activity of the dopaminergic system and affect various physiological and pathological processes that are regulated by this system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol are related to its mechanism of action. By inhibiting the dopamine D4 receptor, this compound can affect various physiological and pathological processes that are regulated by the dopaminergic system. For example, this compound has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. This compound has also been shown to affect the activity of the prefrontal cortex, which is involved in the regulation of cognition and emotion.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol in lab experiments are related to its selectivity and potency as a dopamine D4 receptor inhibitor. This compound has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the limitations of using this compound in lab experiments are related to its potential off-target effects and toxicity. Therefore, it is important to use this compound in appropriate concentrations and to control for potential confounding factors in experimental design.

Future Directions

There are several future directions for the study of 4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol. One direction is to explore the potential therapeutic applications of this compound in the treatment of psychiatric disorders that are associated with dysregulation of the dopaminergic system, such as addiction, depression, and schizophrenia. Another direction is to investigate the potential side effects and toxicity of this compound in animal models and human subjects. Finally, future research can also focus on the development of new compounds based on the structure of 4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol that have improved selectivity, potency, and safety profiles for scientific research and therapeutic applications.

Synthesis Methods

The synthesis of 4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol can be achieved through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 4-bromomethylphenol with sodium hydride in dimethylformamide to form 4-(hydroxymethyl)phenol. The second step involves the reaction of 4-(hydroxymethyl)phenol with 4-(piperidin-1-ylmethoxy)benzaldehyde in the presence of acetic anhydride and p-toluenesulfonic acid to form 4-[[4-(piperidin-1-ylmethoxy)phenyl]methyl]phenol. The final step involves the reaction of 4-[[4-(piperidin-1-ylmethoxy)phenyl]methyl]phenol with oxirane in the presence of potassium carbonate to form 4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol.

properties

IUPAC Name

4-[[4-(oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c19-16-3-1-14(2-4-16)11-18-8-5-17(6-9-18)21-13-15-7-10-20-12-15/h1-4,15,17,19H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDANOGEVABNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2CCOC2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol

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